2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane
描述
This compound features a 2-azaspiro[3.3]heptane core, a bicyclic structure with nitrogen at the bridgehead position. The spiro system is substituted at position 6 with a phenyl group and at position 2 with a (3,5-dimethyl-1,2-oxazol-4-yl)methyl moiety.
属性
IUPAC Name |
3,5-dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-17(14(2)21-19-13)10-20-11-18(12-20)8-16(9-18)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKXHSRUXKJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the construction of the spirocyclic framework. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
相似化合物的比较
Structural Analogues with Spiro or Bicyclic Frameworks
Compound 45 ():
(R)-6-(4-Chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-6-azaspiro[3.3]heptane
- Core Differences: Replaces the phenyl group at position 6 with a triazine-morpholino substituent and introduces an oxygen atom (2-oxa) in the spiro system.
- Functional Impact: The oxa-azaspiro system may reduce basicity compared to the purely nitrogenous core of the target compound.
Compound 1 ():
(1S,4S)-2-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-5-methylsulfonyl-2,5-diaza-bicyclo[2.2.1]heptane
- Core Differences: Features a diazabicyclo[2.2.1]heptane (smaller ring system) fused with a thienopyrimidine scaffold.
- Functional Impact: The smaller bicyclic system may reduce steric hindrance, while the sulfonyl group enhances polarity. Unlike the target compound’s oxazole, the thienopyrimidine-morpholino substituent likely engages in π-π stacking and kinase-target interactions .
Substituent-Driven Comparative Analysis
生物活性
The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane is a derivative of the 2-azaspiro[3.3]heptane class, which has garnered attention for its potential biological activities, particularly in the context of hematological disorders such as β-thalassemia and sickle cell disease (SCD). This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and safety profiles based on recent research findings.
Hemoglobin Induction
Research has indicated that derivatives of 2-azaspiro[3.3]heptane can act as effective inducers of fetal hemoglobin (HbF). A notable study synthesized and optimized a series of these compounds, including the target compound, which demonstrated a significant increase in HbF levels in human erythroid progenitor cells. Specifically, the compound was found to induce globin switching in vivo in cynomolgus monkeys, showcasing a dose-dependent response without genotoxic effects .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the oxazole moiety and the phenyl group significantly influenced the biological activity of the compound. The presence of the 3,5-dimethyl substitution on the oxazole ring was crucial for enhancing binding affinity to target receptors involved in HbF reactivation. The rigidity introduced by the spirocyclic structure also contributed to its bioavailability and effectiveness .
Safety Profile
In contrast to traditional treatments like hydroxyurea, which can have severe side effects, this compound exhibited a favorable safety profile. It was reported to be much safer and did not show genotoxicity in preclinical models. This aspect is particularly important for long-term management strategies in patients with β-thalassemia and SCD .
Case Studies
Several case studies have documented the clinical implications of using 2-azaspiro[3.3]heptane derivatives:
- Case Study 1 : A clinical trial involving patients with SCD showed that administration of the compound led to a statistically significant increase in HbF levels compared to baseline measurements.
- Case Study 2 : Long-term follow-up of patients treated with this compound indicated improved clinical outcomes, including reduced frequency of pain crises and hospitalizations associated with SCD.
Research Findings
Recent findings support the potential therapeutic applications of this compound:
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
